molecular formula C13H18ClN3O2 B4885694 1-(2-chloro-5-nitrobenzyl)-4-methyl-1,4-diazepane

1-(2-chloro-5-nitrobenzyl)-4-methyl-1,4-diazepane

Cat. No. B4885694
M. Wt: 283.75 g/mol
InChI Key: FOPDEDXTBCHOMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chloro-5-nitrobenzyl)-4-methyl-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. It is also known as Ro 5-4864 and is widely used in scientific research for its unique properties. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

1-(2-chloro-5-nitrobenzyl)-4-methyl-1,4-diazepane has been extensively used in scientific research for its unique properties. It is a selective ligand for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). This receptor is found in high concentrations in the outer mitochondrial membrane of various cells, including immune cells, glial cells, and neurons. Ro 5-4864 has been used to study the role of PBR in various physiological and pathological conditions, including inflammation, neurodegeneration, and cancer.

Mechanism of Action

The exact mechanism of action of Ro 5-4864 is not fully understood. However, it is known to bind selectively to the PBR, leading to the activation of various signaling pathways. This activation leads to the modulation of various cellular processes, including apoptosis, immune response, and oxidative stress. Ro 5-4864 has also been shown to modulate the activity of various enzymes, including monoamine oxidase (MAO) and cytochrome P450 (CYP450).
Biochemical and physiological effects:
Ro 5-4864 has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various enzymes, including MAO and CYP450. Ro 5-4864 has also been shown to modulate the activity of various signaling pathways, leading to the modulation of various cellular processes, including apoptosis, immune response, and oxidative stress. Ro 5-4864 has also been shown to have neuroprotective effects and has been studied for its potential use in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

Ro 5-4864 has several advantages as a research tool. It is a selective ligand for the PBR, allowing for the specific modulation of PBR activity. It has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, Ro 5-4864 also has some limitations. It is a synthetic compound and may not accurately reflect the activity of endogenous ligands. It also has limited solubility in aqueous solutions, which may limit its use in some experiments.

Future Directions

1-(2-chloro-5-nitrobenzyl)-4-methyl-1,4-diazepane has several potential future directions for research. One potential direction is the study of its role in neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Ro 5-4864 has been shown to have neuroprotective effects and may have potential therapeutic benefits for these diseases. Another potential direction is the study of its role in cancer. Ro 5-4864 has been shown to modulate the activity of various signaling pathways, including those involved in cancer cell proliferation and survival. It may have potential as a cancer therapeutic agent. Additionally, the development of more selective ligands for the PBR may lead to the development of more specific and effective therapeutic agents.

properties

IUPAC Name

1-[(2-chloro-5-nitrophenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClN3O2/c1-15-5-2-6-16(8-7-15)10-11-9-12(17(18)19)3-4-13(11)14/h3-4,9H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOPDEDXTBCHOMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-5-nitrobenzyl)-4-methyl-1,4-diazepane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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